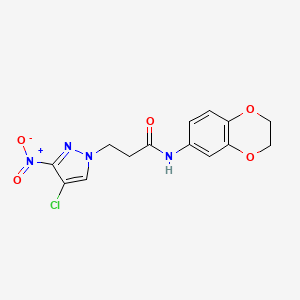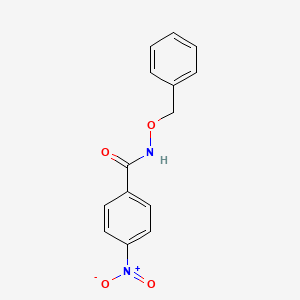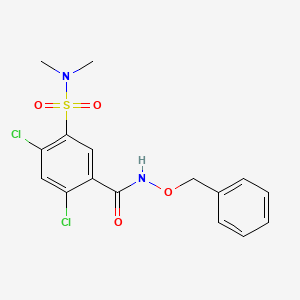
3-(4-chloro-3-nitro-1H-pyrazol-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Chloro-3-nitro-1H-pyrazol-1-yl)-N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide is a complex organic compound that features a pyrazole ring substituted with a chloro and nitro group, and a benzodioxin moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)-N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Chlorination and Nitration: The pyrazole ring is then chlorinated using thionyl chloride and nitrated using a mixture of concentrated nitric and sulfuric acids.
Formation of the Benzodioxin Moiety: The benzodioxin ring can be synthesized by the cyclization of catechol with ethylene glycol in the presence of an acid catalyst.
Coupling Reaction: The final step involves coupling the chlorinated and nitrated pyrazole with the benzodioxin moiety using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
反応の種類
酸化: ピラゾール環のニトロ基は、還元されてアミノ基を形成することができます。
還元: ニトロ基は、触媒の存在下で水素ガスなどの還元剤を使用してアミンに還元することができます。
置換: クロロ基は、適切な条件下で、アミンやチオールなどの他の求核剤と置換することができます。
一般的な試薬と条件
酸化: 過マンガン酸カリウムまたは過酸化水素を酸化剤として使用できます。
還元: 触媒水素化または水素化リチウムアルミニウムなどの金属水素化物を使用します。
置換: 求核置換反応は、水酸化ナトリウムまたは炭酸カリウムなどの塩基を使用して実施することができます。
主要な生成物
ニトロ基の還元: 3-(4-アミノ-1H-ピラゾール-1-イル)-N-(2,3-ジヒドロ-1,4-ベンゾジオキシン-6-イル)プロパンアミドの生成。
クロロ基の置換: 使用した求核剤に応じて、さまざまな置換誘導体が生成されます。
4. 科学研究への応用
医薬品化学: この化合物は、特に特定の酵素や受容体を標的とした創薬におけるファーマコフォアとしての可能性を検討することができます。
材料科学: この化合物のユニークな構造的特徴は、特定の電気的または光学的特性を持つ新規材料の開発に適した候補となっています。
生物学的研究: 特にニトロ基とクロロ基を含む生物学的経路や相互作用を研究するためのプローブとして使用することができます。
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The presence of both nitro and chloro groups can enhance binding affinity to biological targets.
Medicine
In medicinal chemistry, this compound and its derivatives could be investigated for their potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities. The benzodioxin moiety is known for its bioactivity, which could be harnessed in drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure may impart desirable characteristics to the final product.
作用機序
3-(4-クロロ-3-ニトロ-1H-ピラゾール-1-イル)-N-(2,3-ジヒドロ-1,4-ベンゾジオキシン-6-イル)プロパンアミドの作用機序は、その特定の用途によって異なります。医薬品化学では、酵素や受容体などの特定の分子標的に作用し、結合相互作用を通じてその活性を調節する可能性があります。ニトロ基とクロロ基は、さまざまな化学的相互作用に関与し、化合物の全体的な活性と特異性に影響を与える可能性があります。
6. 類似化合物の比較
類似化合物
3-(4-クロロ-1H-ピラゾール-1-イル)-N-(2,3-ジヒドロ-1,4-ベンゾジオキシン-6-イル)プロパンアミド: ニトロ基がありません。そのため、反応性と生物学的活性に影響を与える可能性があります。
3-(4-ニトロ-1H-ピラゾール-1-イル)-N-(2,3-ジヒドロ-1,4-ベンゾジオキシン-6-イル)プロパンアミド: クロロ基がありません。そのため、化学的性質と相互作用に影響を与える可能性があります。
独自性
3-(4-クロロ-3-ニトロ-1H-ピラゾール-1-イル)-N-(2,3-ジヒドロ-1,4-ベンゾジオキシン-6-イル)プロパンアミドには、ニトロ基とクロロ基の両方が存在するため、この化合物は独自です。これらの置換基は、化学反応性、生物学的活性、および潜在的な用途に大きな影響を与える可能性があります。これらの基とベンゾジオキシン部分の組み合わせは、さらに構造的多様性とさまざまな分野での潜在的な用途を向上させています。
特性
分子式 |
C14H13ClN4O5 |
|---|---|
分子量 |
352.73 g/mol |
IUPAC名 |
3-(4-chloro-3-nitropyrazol-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide |
InChI |
InChI=1S/C14H13ClN4O5/c15-10-8-18(17-14(10)19(21)22)4-3-13(20)16-9-1-2-11-12(7-9)24-6-5-23-11/h1-2,7-8H,3-6H2,(H,16,20) |
InChIキー |
OEKMAEVSFJHZKW-UHFFFAOYSA-N |
正規SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CCN3C=C(C(=N3)[N+](=O)[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{5-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,3,4-oxadiazol-2-yl}-5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B10941276.png)

![methyl 2-[(3-methoxy-4-nitro-1H-pyrazol-1-yl)methyl]-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B10941281.png)

![N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4-chlorobenzamide](/img/structure/B10941291.png)
![9-ethyl-8-methyl-2-[(3-nitro-1H-pyrazol-1-yl)methyl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10941303.png)
![4-{[(4-chlorophenyl)carbonyl]amino}-1-ethyl-N-propyl-1H-pyrazole-3-carboxamide](/img/structure/B10941304.png)
![5-(4-methylphenyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B10941308.png)
![(3aR,7aS)-2-[3-(2,5-dimethylphenoxy)-5-nitrophenyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B10941315.png)
![N-[4-(morpholin-4-ylsulfonyl)phenyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B10941325.png)
![3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-7-{[3-(3-nitro-1H-pyrazol-1-yl)propanoyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10941327.png)
![Ethyl 1-{2-[(3-nitrophenyl)amino]-2-oxoethyl}piperidine-3-carboxylate](/img/structure/B10941328.png)
![3-[(3-bromobenzyl)sulfanyl]-5-(2-phenylethyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10941331.png)
![4-(2-{(5E)-5-[(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}ethyl)benzenesulfonamide](/img/structure/B10941332.png)
